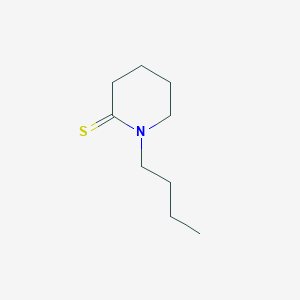

1-Butylpiperidine-2-thione

Description

1-Butylpiperidine-2-thione is a sulfur-containing heterocyclic compound characterized by a six-membered piperidine ring with a thione (C=S) group at the 2-position and a butyl substituent at the 1-position. Piperidine derivatives are widely studied for their pharmacological and chemical properties, including applications in drug design and catalysis. The thione moiety enhances reactivity due to its electron-withdrawing nature, enabling participation in nucleophilic and coordination reactions.

Properties

CAS No. |

13200-29-8 |

|---|---|

Molecular Formula |

C9H17NS |

Molecular Weight |

171.31 g/mol |

IUPAC Name |

1-butylpiperidine-2-thione |

InChI |

InChI=1S/C9H17NS/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3 |

InChI Key |

XFFXSMHSIUWVHG-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCCC1=S |

Canonical SMILES |

CCCCN1CCCCC1=S |

Synonyms |

2-Piperidinethione, 1-butyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Thiones

Compound 2 (2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), synthesized from a pyridin-2(1H)-thione precursor, shares functional similarities with 1-butylpiperidine-2-thione. Key differences include:

- Ring System: Pyridine (aromatic, planar) vs. piperidine (non-aromatic, chair-conformation). Aromaticity in pyridine increases electron deficiency, while piperidine’s flexibility may alter steric interactions.

- Substituents: The butyl group in this compound enhances lipophilicity compared to the styryl and cyano groups in Compound 2. This may influence solubility and membrane permeability in biological systems.

Piperidine Derivatives

The NIST report on piperidine derivatives (e.g., 1-(1-oxo-2-butenyl)piperidine) highlights the impact of substituents on physicochemical properties:

- Boiling Point and Stability : Aliphatic chains (e.g., butyl) increase molecular weight and van der Waals interactions, raising boiling points relative to smaller substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., thione) reduce basicity of the piperidine nitrogen compared to electron-donating groups (e.g., alkyl). This affects protonation states under physiological conditions .

Data Table: Comparative Properties

Research Findings and Limitations

- Synthetic Routes : this compound may be synthesized via alkylation of piperidine-2-thione, analogous to methods for Compound 2, which employs sodium acetate as a base .

- However, the butyl chain’s bulkiness might reduce bioavailability compared to smaller analogs.

- Thermodynamic Data : NIST reports emphasize the need for experimental validation of properties like vapor pressure and enthalpy of formation for this compound, as current inferences rely on computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.